Abnormal Cannabidiol-D3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

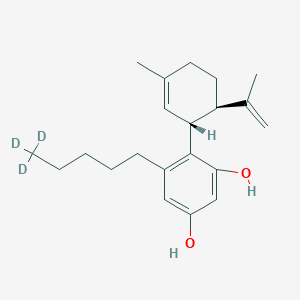

非典型大麻二酚-d3 是大麻二酚的一种合成区域异构体,大麻二酚是一种来自大麻的非精神活性化合物。 该化合物用氘标记,特别是在末端甲基位置,使其可用作分析目的的内标 。 与它的精神活性对应物 Δ9-四氢大麻酚不同,非典型大麻二酚-d3 不会引起大麻素受体 CB1 或 CB2 的反应,并且没有精神活性 .

准备方法

合成路线和反应条件

非典型大麻二酚-d3 的合成涉及将氘原子掺入大麻二酚结构中。 这通常是通过氘交换反应或在合成过程中使用氘化试剂来实现的 。 反应条件通常包括使用催化剂和特定溶剂来促进氘原子的掺入。

工业生产方法

非典型大麻二酚-d3 的工业生产遵循类似的合成路线,但规模更大。 该过程涉及严格的质量控制措施,以确保产品的纯度和一致性。 先进的分析技术,如气相色谱-质谱法 (GC-MS) 和液相色谱-质谱法 (LC-MS) 用于监测氘的掺入和化合物的整体质量 .

化学反应分析

反应类型

非典型大麻二酚-d3 经历各种化学反应,包括:

氧化: 这种反应涉及添加氧气或去除氢气,通常使用氧化剂,如高锰酸钾或三氧化铬。

还原: 这种反应涉及添加氢气或去除氧气,通常使用还原剂,如氢化铝锂或硼氢化钠。

常用试剂和条件

氧化: 高锰酸钾、三氧化铬和其他氧化剂在酸性或碱性条件下。

还原: 氢化铝锂、硼氢化钠和其他还原剂在无水条件下。

形成的主要产物

从这些反应中形成的主要产物取决于使用的特定反应条件和试剂。 例如,非典型大麻二酚-d3 的氧化会导致羟基化或酮衍生物的形成,而还原可以产生完全饱和的化合物 .

科学研究应用

作用机制

非典型大麻二酚-d3 通过独立于经典大麻素受体 CB1 和 CB2 的机制发挥作用。 它通过一氧化氮非依赖性途径诱导内皮依赖性血管舒张 。 此外,它已被证明可以调节促炎介质的产生并影响细胞过程,例如伤口愈合和疤痕形成 。 所涉及的确切分子靶点和途径仍在研究中,但据信它与非大麻素受体和信号通路相互作用 .

相似化合物的比较

类似化合物

大麻二酚 (CBD): 来自大麻的主要非精神活性化合物,以其治疗潜力而闻名.

Δ9-四氢大麻酚 (Δ9-THC): 大麻中的主要精神活性化合物,负责其精神活性作用.

大麻萜酚 (CBG): 另一种具有潜在治疗益处的非精神活性大麻素.

独特性

非典型大麻二酚-d3 的独特性在于其氘标记,这使其在分析应用中特别有用作内标。 它对 CB1 和 CB2 受体的无反应性和其独特的作用机制使其与其他大麻素区分开来 .

生物活性

Abnormal Cannabidiol-D3 (abn-CBD) is a synthetic derivative of cannabidiol (CBD) that has garnered attention for its unique biological activities, particularly its non-psychoactive properties and potential therapeutic applications. This article reviews the biological activity of abn-CBD, focusing on its mechanisms of action, effects on cellular processes, and implications for various diseases.

Interaction with Cellular Retinol-Binding Proteins

One of the primary mechanisms by which abn-CBD exerts its biological effects is through its interaction with cellular retinol-binding protein 1 (CRBP1). Research has demonstrated that abn-CBD acts as a non-retinoid inhibitor of CRBP1, modulating the flux of retinoids in vivo. This modulation is significant because retinoids play crucial roles in vision and cellular signaling pathways associated with immune and metabolic functions. The binding affinity of abn-CBD to CRBP1 was characterized using high-resolution X-ray crystallography, revealing a unique mode of interaction that supports its potential as a therapeutic agent for conditions related to retinoid imbalance, such as certain ocular disorders .

Neuroprotective Effects

Abn-CBD has also been shown to exhibit neuroprotective properties in various experimental models. For instance, studies indicated that both abn-CBD and CBD induce morphological changes in microglia, suggesting a role in modulating neuroinflammatory responses. The neuroprotective effects were linked to the compound's ability to inhibit intracellular calcium increase in microglial cells, which is critical for neuronal health and function .

Summary Table of Biological Activities

Implications for Therapeutic Use

The unique biological activities of abn-CBD position it as a promising candidate for therapeutic applications. Its ability to modulate retinoid metabolism could lead to novel treatments for ocular diseases characterized by retinoid dysregulation. Furthermore, its neuroprotective properties suggest potential applications in neurodegenerative conditions.

属性

IUPAC Name |

4-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-(5,5,5-trideuteriopentyl)benzene-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-5-6-7-8-16-12-17(22)13-20(23)21(16)19-11-15(4)9-10-18(19)14(2)3/h11-13,18-19,22-23H,2,5-10H2,1,3-4H3/t18-,19+/m0/s1/i1D3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWEZXUNAYVCODW-ORDZOMCNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=CC(=C1)O)O)C2C=C(CCC2C(=C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCC1=C(C(=CC(=C1)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。